Ethanamine, 2-chloro-N-ethyl-

Catalog No.
S13719772
CAS No.
50871-01-7
M.F
C4H10ClN
M. Wt
107.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanamine, 2-chloro-N-ethyl-

CAS Number

50871-01-7

Product Name

Ethanamine, 2-chloro-N-ethyl-

IUPAC Name

2-chloro-N-ethylethanamine

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

InChI

InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3

InChI Key

CKMRQPQTHYMMPY-UHFFFAOYSA-N

Canonical SMILES

CCNCCCl

Ethanamine, 2-chloro-N-ethyl-, also known as N-ethyl-2-chloroethylamine, is an organic compound with the molecular formula C4H10ClN and a molecular weight of 107.58 g/mol. This compound appears as a colorless to pale yellow liquid with a strong, pungent odor. Its structure features a chloro group attached to the ethylamine backbone, making it a versatile intermediate in organic synthesis and

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
  • Oxidation: The amine group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The compound can undergo reduction processes, resulting in the formation of ethylamine derivatives .

These reactions make Ethanamine, 2-chloro-N-ethyl-, a valuable reagent in organic synthesis.

Ethanamine, 2-chloro-N-ethyl-, exhibits biological activity primarily through its role as an alkylating agent. It interacts with DNA by forming cross-links between strands, which inhibits DNA replication and leads to cell cycle arrest. This mechanism is significant in the context of cancer treatment, where compounds that disrupt DNA function are utilized. Studies have indicated that such alkylating agents can induce cytotoxic effects on rapidly dividing cells .

Ethanamine, 2-chloro-N-ethyl-, can be synthesized through several methods:

  • Chlorination of Ethylamine: This method involves treating ethylamine with chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to yield the chloro derivative.
    C2H5NH2+SOCl2C4H10ClN+byproducts\text{C}_2\text{H}_5\text{NH}_2+\text{SOCl}_2\rightarrow \text{C}_4\text{H}_{10}\text{ClN}+\text{byproducts}
  • Reaction with N-Chlorosuccinimide: Another method includes the reaction of ethylamine with N-chlorosuccinimide under mild conditions, which also results in the formation of the chloroethyl derivative .

These synthetic routes are crucial for producing Ethanamine, 2-chloro-N-ethyl-, for various applications.

Ethanamine, 2-chloro-N-ethyl-, is employed in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and therapeutic agents.
  • Agrochemicals: Functions as a precursor for developing herbicides and pesticides.
  • Chemical Research: Utilized in laboratories for synthesizing complex organic molecules and studying reaction mechanisms .

Its versatility makes it a valuable compound in both industrial and research settings.

Research into the interaction of Ethanamine, 2-chloro-N-ethyl-, with biological systems has revealed its potential as a cytotoxic agent. Studies have shown that its alkylating properties can lead to significant DNA damage in cancer cells, making it a candidate for further investigation in cancer therapies. The compound's reactivity with nucleophiles also suggests potential interactions with cellular proteins and other biomolecules, warranting further exploration into its pharmacodynamics and toxicological profiles .

Ethanamine, 2-chloro-N-ethyl-, shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
EthylamineC2H5NH2Lacks chloro group; less reactive
MethylamineCH3NH2Lacks ethyl group; different reactivity profile
2-ChloroethylamineC2H5ClNSimilar structure but lacks the ethyl substitution
Bis(2-chloroethyl)amineC4H10Cl2NContains two chloroethyl groups; more reactive
2-Chloro-N,N-diethylethanamineC6H14ClNContains diethyl substitutions; alters reactivity

Ethanamine, 2-chloro-N-ethyl-, is unique due to its combination of both chloro and amine functionalities, allowing it to participate in a wider array of chemical transformations compared to its analogs. This unique feature enhances its utility as an intermediate in organic synthesis .

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

107.0501770 g/mol

Monoisotopic Mass

107.0501770 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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